2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine, also known as (1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine, is a chemical compound that belongs to the class of sulfonamide derivatives. This compound features a morpholine ring and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 270.35 g/mol.
Classification:
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can be accomplished through several methods:
The molecular structure of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can be described using various structural representations:
Property | Value |
---|---|
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
InChI | InChI=1S/C12H18N2O3S/c1-10(13)... |
Isomeric SMILES | CC@HN |
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine can undergo various chemical reactions:
The mechanism of action for 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets within biological systems. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. Additionally, the morpholine ring enhances the compound's ability to penetrate biological membranes, which may increase its efficacy in therapeutic applications.
Relevant data includes:
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine has several scientific uses:
The synthesis of 2-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine typically employs a multi-step sequence initiated by sulfonylation chemistry, leveraging the nucleophilic character of morpholine toward sulfonyl chlorides. The benchmark pathway commences with 4-bromophenylsulfonyl chloride undergoing nucleophilic substitution with morpholine to yield 4-(morpholin-4-ylsulfonyl)benzene as the foundational intermediate [1] . This step typically achieves yields exceeding 85% under optimized conditions (0-5°C in dichloromethane with triethylamine as base), preventing disubstitution or sulfonate ester formation.
Subsequent Friedel-Crafts acylation introduces the acetyl precursor to the ethanamine moiety. Aluminum trichloride-mediated reaction with acetyl chloride furnishes 1-[4-(morpholin-4-ylsulfonyl)phenyl]ethan-1-one in 70-75% yield [1]. Critical to preventing desulfonylation is the controlled addition of AlCl₃ at -15°C. The ketone intermediate then undergoes reductive amination for installation of the primary amine. Stereoselective versions employing (R)- or (S)-α-methylbenzylamine as chiral auxiliaries achieve >98% enantiomeric excess (ee) when using sodium triacetoxyborohydride in dichloroethane at ambient temperature [1] . Final deprotection via catalytic hydrogenation (Pd/C, H₂, ethanol) cleaves the chiral auxiliary, yielding enantiopure 2-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine.
Table 1: Key Intermediates in Multi-Step Synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine
Intermediate | Chemical Structure | Key Reaction | Typical Yield |
---|---|---|---|
4-(Morpholin-4-ylsulfonyl)benzene | O₂S(═O)₋C₆H₄₋Br | Nucleophilic substitution | 85-92% |
1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethan-1-one | O₂S(═O)₋C₆H₄₋COCH₃ | Friedel-Crafts acylation | 70-75% |
(R/S)-N-(1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethyl)-1-phenylethan-1-amine | O₂S(═O)₋C₆H₄₋CH(CH₃)₋NH₋CH(CH₃)C₆H₅ | Reductive amination | 80-88% |
Purification challenges arise from residual metal catalysts and regioisomeric byproducts. Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) effectively separates enantiomers, while silica gel chromatography removes aluminum salts prior to the reductive amination step [1]. The sulfonyl group's electron-withdrawing nature necessitates longer reaction times during acylation compared to non-sulfonylated analogs, though it enhances crystallinity of intermediates, simplifying isolation.
Catalytic methodologies enhance efficiency in constructing the morpholine sulfonyl pharmacophore. Ring-closing approaches enable de novo morpholine synthesis directly on the sulfonylated aromatic system. Epichlorohydrin serves as a versatile precursor, reacting with β-amino alcohols under phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃) to form the morpholine ring [2] [6]. This strategy circumvents pre-formed morpholine handling, though regiocontrol during epoxide opening remains challenging.
Transition metal catalysis significantly improves sulfonylation efficiency. Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable C-S coupling between 4-bromophenylsulfonyl chlorides and morpholine via in situ sulfinate generation using sodium ascorbate [3]. Copper(I) iodide/1,10-phenanthroline systems catalyze the direct coupling of aryl iodides with morpholine, followed by oxidation (H₂O₂/acetic acid) to install the sulfonyl group . This tandem amination/oxidation sequence achieves 90% conversion with 5 mol% catalyst loading at 80°C.
Table 2: Catalytic Systems for Sulfonyl Group Introduction
Catalyst System | Reaction Type | Temperature | Conversion | Byproduct Formation |
---|---|---|---|---|
Pd(PPh₃)₄/NaAsc | Sulfonylation via sulfinate | 65°C | 92% | <5% disulfone |
CuI/phenanthroline | Tandem amination/oxidation | 80°C | 90% | 8% sulfoxide |
Jacobsen's Mn(III)-salen | Asymmetric sulfoxidation | -20°C | 85% | <2% overoxidation |
Asymmetric induction at the ethanamine center employs organocatalysts. β-Morpholine amino acids derived from L-proline catalyze reductive amination with enantioselectivities reaching 99% ee [2]. The carboxylic acid group within these catalysts facilitates proton transfer during iminium formation, while the morpholine nitrogen's pyramidalization surprisingly enhances stereocontrol by creating a rigid transition state [2]. Computational studies confirm the morpholine oxygen stabilizes the enamine intermediate through hydrogen bonding with acidic additives like trifluoroacetic acid.
Regioselective functionalization of the ethanamine moiety demands protection strategies and tailored coupling conditions. Amino group protection employs tert-butyloxycarbonyl (Boc) groups, introduced using di-tert-butyl dicarbonate in THF with catalytic dimethylaminopyridine (DMAP). This prevents sulfonamide formation when reacting the aromatic sulfonyl chloride precursor [1] . Boc deprotection with trifluoroacetic acid in dichloromethane quantitatively regenerates the primary amine without affecting the morpholine sulfonyl group.
Amide bond formation with carboxylic acids exploits peptide coupling agents. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) mediates amidation in DMF with N,N-diisopropylethylamine (DIPEA), achieving >95% conversion at 0°C to room temperature [6]. The sulfonyl group's electron-withdrawing nature slightly acidifies the aromatic protons but minimally impacts amine nucleophilicity. For Schiff base formation, aldehydes react selectively with the primary amine in ethanol under reflux, with molecular sieves preventing imine reduction.
Continuous flow microreactors enable highly regioselective transformations. Corning Advanced-Flow™ reactors with heart-shaped mixing structures achieve 99% regioselectivity in N-acylation by precisely controlling residence time (2-5 minutes) and temperature (0-10°C) [4] [7]. The segmented flow regime prevents overreaction, while enhanced heat transfer suppresses racemization at chiral centers. This contrasts with batch processes where extended reaction times at higher temperatures cause epimerization.
Electrostatic interactions guide regioselectivity in solid-phase functionalization. Amine-grafted silica selectively alkylates the primary amine over morpholine nitrogen due to the latter's diminished nucleophilicity from the sulfonyl group [6]. This chemoselectivity enables preparation of quaternary ammonium derivatives without competitive morpholine alkylation.
Industrial translation of 2-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine synthesis exploits continuous flow technology to overcome batch limitations. Corning Advanced-Flow™ reactors (AFR) demonstrate scalability from laboratory (G1 modules) to production (G4 silicon carbide reactors) with capacities reaching hundreds of kilograms hourly [4] [7]. The technology integrates three critical functions: 1) heat exchange through ceramic/glass modules, 2) mass transfer via patented heart-shaped mixers, and 3) reaction progression in coiled tubing—all within a compact footprint.
Process intensification manifests in nitration and sulfonylation steps. For the critical sulfonylation between 4-chlorosulfonylphenylacetyl chloride and morpholine, AFR systems achieve 50% reduction in reaction time compared to batch, with exothermicity controlled to ±2°C through integrated cooling jackets [4]. Medichem's implementation for analogous Active Pharmaceutical Ingredients (APIs) confirms 40% higher space-time-yield and elimination of hot spots responsible for sulfonate ester impurities [4].
Automated feeding systems coupled with real-time analytics enable precise stoichiometric control. Nanjing Refinery's nitration process demonstrates 99.5% conversion maintenance during 500-hour runs through automated adjustment of nitric acid feed rates based on inline FTIR monitoring [4]. This control prevents overoxidation, a major impurity source in batch processes.
Table 3: Economic and Operational Metrics: Batch vs. Continuous Flow Production
Parameter | Batch Reactor | Corning AFR G4 | Improvement Factor |
---|---|---|---|
Reaction Volume | 10,000 L | 0.5 L (per module) | 20,000x smaller volume |
Cooling Time | 4 hours | Immediate | >90% reduction |
Scale-up Time | 12-18 months | 6-8 months | 50% reduction |
Footprint | 100 m² | 15 m² | 85% reduction |
Purity Consistency | 90-95% | 98.5-99.2% | 5-9% absolute increase |
Economic assessments reveal compelling advantages. Continuous processing reduces solvent consumption by 60% through concentration optimization and inline solvent recovery [4]. The Nanjing Refinery installation demonstrated 40% lower operating costs despite higher capital investment, achieving payback within 18 months [4]. Furthermore, compliance with cGMP and ATEX regulations is facilitated by closed-system operation and minimized reactive inventory (<1 kg at any time versus multi-ton batch quantities), dramatically improving process safety indices.
Seamless scale-up utilizes a numbering-up approach. Laboratory-optimized conditions in G1 reactors (mL/min flow rates) translate directly to G4 production units by parallelizing identical fluidic modules, avoiding re-optimization [4] [7]. This contrasts with batch scale-up where heat/mass transfer limitations necessitate extended processing times and reduced yields at larger scales.
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